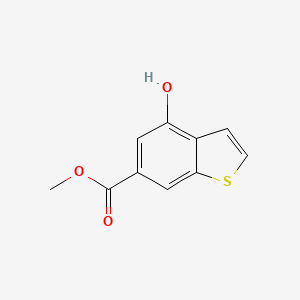

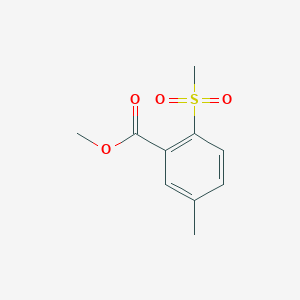

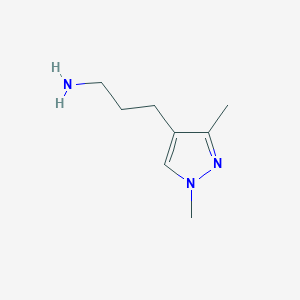

![molecular formula C8H13NO3 B1530753 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one CAS No. 1781131-51-8](/img/structure/B1530753.png)

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one

Descripción general

Descripción

“1,9-Dioxa-3-azaspiro[5.5]undecan-2-one” is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 . It is used for research purposes .

Synthesis Analysis

A review discusses the synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2 . The synthesis of the 1,9-diazaspiro[5.5]undecane cores is highlighted, with each type of arene fusion having its own preferable synthesis strategy . Substitution options at position 9 and/or 1 are specific for each compound and mostly concern the last step of the synthesis .

Molecular Structure Analysis

The molecular structure of “1,9-Dioxa-3-azaspiro[5.5]undecan-2-one” consists of a spiro-fused system with two oxygen atoms and one nitrogen atom incorporated into the ring structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,9-Dioxa-3-azaspiro[5.5]undecan-2-one” include a molecular weight of 171.19 and a molecular formula of C8H13NO3 . Other specific physical and chemical properties such as boiling point and storage conditions are not provided in the search results .

Aplicaciones Científicas De Investigación

DNA-Encoded Libraries

- Scientific Field : Synthetic Chemistry .

- Application Summary : The compound is used in the synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis .

- Methods of Application : The process involves the use of photocatalysis to incorporate unique and densely functionalized 2-oxa-1-azabicyclo [3.2.0]heptanes via [2+2] cycloaddition energy transfer sensitization .

- Results or Outcomes : This method provides access to an unexplored library of azaspiro compounds, many of which include additional synthetic handles important for further functionalization of the DNA-conjugated products and for library production .

Dengue Virus Type 2 Infection

- Scientific Field : Virology .

- Application Summary : 3-chlorobenzyl-linked 1,9-diazaspiro [5.5]undecane derivatives have been found to inhibit Dengue virus type 2 (DENV2) infection .

- Methods of Application : Compounds with substitutions featuring 2-methylbenzyl, 4-bromobenzyl, and 4-cyanobenzyl groups were found to be potent against DENV2 in a cell-based assay .

- Results or Outcomes : The compounds were found to possess favorable binding energy compared with the standard drug ribavirin. In addition, based on Lipinski’s rule of five, one of the compounds was found to be non-toxic and possessed a better drug-likeness score in comparison with the standard drug ribavirin .

METTL3 Inhibitors

- Scientific Field : Medicinal Chemistry .

- Application Summary : 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been found to be potent and selective inhibitors of METTL3, a protein involved in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

- Methods of Application : The optimization of a METTL3 hit compound was carried out using protein crystallography-based medicinal chemistry .

- Results or Outcomes : The lead compound, UZH2, showed a 1400-fold potency improvement (IC50 of 5 nM) in a time-resolved Förster resonance energy transfer (TR-FRET) assay . UZH2 shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .

Protection of a Diol Moiety

- Scientific Field : Organic Chemistry .

- Application Summary : 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one is used in the protection of a diol moiety .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Spiro[5.5]undecane Derivatives

- Scientific Field : Structural Chemistry .

- Application Summary : The synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles, exhibiting similar [bis(1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles, in the spirane units are reported .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Azaspiro[3.3]heptanes

- Scientific Field : Drug Discovery .

- Application Summary : Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs. The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

Propiedades

IUPAC Name |

1,9-dioxa-3-azaspiro[5.5]undecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-9-4-1-8(12-7)2-5-11-6-3-8/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOLNCFCSNCLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)OC12CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

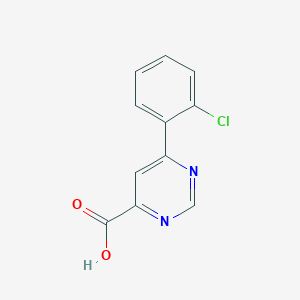

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)

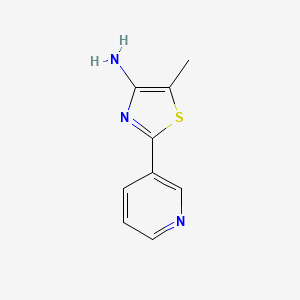

![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)

![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)